2-((1-benzyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
“2-((1-benzyl-1H-indol-3-yl)thio)acetamide” is a compound that has been studied for its potential antiviral properties . It has been identified as a novel and potent inhibitor of both the Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) .
Synthesis Analysis
The synthesis of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” involves a series of chemical reactions. In one study, several derivatives of this compound were designed, synthesized, and evaluated for their antiviral activities .
Molecular Structure Analysis
The molecular structure of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” is complex, as it contains multiple functional groups. The compound is part of a larger class of organic compounds known as indole-3-acetic acid derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” are complex and require careful control of conditions. The compound has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting that it interacts with this enzyme in a specific way .
Scientific Research Applications
Application in Antiviral Research
Specific Scientific Field
The specific scientific field of this application is Antiviral Research .
Comprehensive and Detailed Summary of the Application
This compound has been identified as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic . RdRp is an essential enzyme for the replication of the virus, and inhibiting its function can potentially stop the virus from replicating .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RdRp inhibitors . After a two-round optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .
Thorough Summary of the Results or Outcomes Obtained
Compounds were identified as potent inhibitors with IC50 values ranging from 1.11 ± 0.05 μM to 4.55 ± 0.2 μM . All of the compounds inhibited RNA synthesis by SARS-CoV-2 RdRp . The most potent compound showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, a known antiviral drug .
Potential Application in Anti-inflammatory Research
Specific Scientific Field
The specific scientific field of this application is Anti-inflammatory Research .
Comprehensive and Detailed Summary of the Application
The compound “2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide” might have potential applications in anti-inflammatory research. In a study, a compound named DPIE, which has a similar structure, was tested for its effects on inflammation .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, the mRNA expression level of pro-inflammatory cytokines (IL-6 and IL-8) and COX-2 in IL-1β-stimulated GFs treated with DPIE at different concentrations, i.e., 0, 2, 4, and 8 μM, was tested .
Future Directions
The future directions for research on “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” could include further optimization of the compound for antiviral activity, as well as studies to better understand its mechanism of action . Additionally, more research is needed to fully characterize its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-17(20)12-21-16-11-19(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHPFVEUOBFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)acetamide |
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